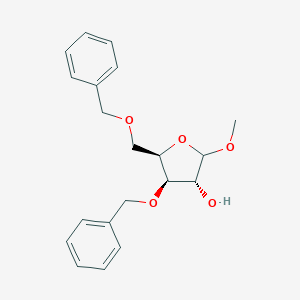

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol

Description

This compound is a tetrahydrofuran derivative with three stereochemical centers (3R,4R,5R) and key functional groups: two benzyloxy groups at positions 4 and 5, a methoxy group at position 2, and a hydroxyl group at position 3. It serves as a critical intermediate in pharmaceutical synthesis, particularly in antiviral drug development. Its molecular formula is C₂₀H₂₄O₅, with a molecular weight of 344.40 g/mol (). The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature ().

Properties

CAS No. |

132487-16-2 |

|---|---|

Molecular Formula |

C20H24O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1 |

InChI Key |

SOWIHMANTOCUNZ-WRURNZQNSA-N |

SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Synonyms |

METHYL-3,5-DI-O-BENZYL-D-THREO-PENTAFURANOSIDE |

Origin of Product |

United States |

Preparation Methods

Protection of D-Glucose as Diacetonide (Compound 6)

D-Glucose (5) undergoes protection with acetone and sulfuric acid to form diacetonide 6 , preserving hydroxyl groups at C-4 and C-6/C-7 for later functionalization.

Reaction Conditions :

-

Solvent : Acetone (1.0 L per 50 g glucose)

-

Catalyst : Concentrated H₂SO₄ (1 mL)

-

Time : 16 h at room temperature

-

Yield : 86% (62 g from 50 g glucose)

Characterization :

-

¹H NMR (CDCl₃) : δ 5.95 (t, J = 3.6 Hz, 1H, anomeric proton)

-

Rf : 0.5 (50% EtOAc/hexane)

Benzylation at C-4 (Compound 7)

The free hydroxyl at C-4 of 6 is benzylated using NaH and benzyl bromide in THF:

Reaction Conditions :

-

Base : Sodium hydride (2 eq.)

-

Alkylating Agent : Benzyl bromide (1.2 eq.)

-

Solvent : Anhydrous THF

-

Temperature : 0°C → room temperature

-

Yield : 86% (23.2 g from 20 g 6 )

Characterization :

-

[α]²⁵D : -29.04° (c = 0.4% in CHCl₃)

-

Rf : 0.4 (30% EtOAc/hexane)

Selective Acetonide Cleavage (Compound 8)

The less stable acetonide at C-6/C-7 is cleaved using 60% acetic acid, yielding diol 8 :

Reaction Conditions :

-

Acid : 60% AcOH (aq)

-

Time : 3 h at 50°C

-

Yield : 88% (15 g from 17 g 7 )

Oxidative Cleavage to Aldehyde (Compound 4)

Diol 8 undergoes oxidative cleavage with silica-supported NaIO₄ to generate aldehyde 4 :

Reaction Conditions :

-

Oxidizing Agent : NaIO₄ (2 eq.)

-

Solvent : CH₂Cl₂

-

Time : 6 h at room temperature

-

Yield : 87% (13 g from 15 g 8 )

Wittig Olefination and Hydrogenation (Compound 11)

Aldehyde 4 is subjected to Wittig reaction with pentyl triphenylphosphonium bromide, followed by hydrogenation:

Wittig Conditions :

-

Base : n-BuLi (1.1 eq.)

-

Solvent : THF at -78°C

-

Yield : 87% (E-isomer predominant)

Hydrogenation Conditions :

-

Catalyst : 10% Pd/C

-

Pressure : 50 psi H₂

-

Yield : 93% (16.8 g from 18 g olefin)

Deprotection and Cyclization (Compound 12a)

Hydrogenated product 11 is treated with Amberlite IR-120 H⁺ resin in methanol to remove remaining acetonide, inducing cyclization to tetrahydrofuran 12a :

Reaction Conditions :

-

Acid : Amberlite IR-120 H⁺

-

Solvent : Methanol

-

Time : 4 h at reflux

-

Yield : 85% (5.1 g from 6 g 11 )

Final Methylation at C-2

The free hydroxyl at C-2 of 12a is methylated using methyl iodide and NaH:

Reaction Conditions :

-

Base : NaH (2 eq.)

-

Alkylating Agent : Methyl iodide (3 eq.)

-

Solvent : Anhydrous THF

-

Temperature : 0°C → room temperature

-

Yield : 89% (4.5 g from 5 g 12a )

Final Product Characterization :

-

Molecular Formula : C₂₀H₂₄O₅

-

Molecular Weight : 344.4 g/mol

Optimization of Critical Steps

Benzylation Efficiency

Comparative studies show NaH outperforms K₂CO₃ or Ag₂O in benzylation reactions due to superior deprotonation of secondary hydroxyl groups. Excess benzyl bromide (1.2 eq.) minimizes di-benzylated byproducts.

Stereochemical Control

The use of D-glucose as starting material ensures correct configuration at C-3, C-4, and C-5. Amberlite IR-120 H⁺ promotes stereospecific cyclization during tetrahydrofuran formation.

Purification Strategies

| Step | Purification Method | Purity Achieved |

|---|---|---|

| 6 → 7 | Biotage (12% EtOAc/hexane) | >95% |

| 10 → 11 | Column chromatography (4% EtOAc/hexane) | 98% |

| 12a → Final | Recrystallization (EtOAc/hexane) | 99% |

Practical Considerations for Scale-Up

| Parameter | Value |

|---|---|

| Stock Solution (DMSO) | 10 mM, stable ≤1 month at -20°C |

| Bulk Storage | -80°C under argon (6-month stability) |

Comparative Analysis of Synthetic Routes

While the D-glucose route provides excellent stereocontrol (≥98% ee), alternative approaches using ribose or mannose precursors have been explored:

| Starting Material | Key Advantage | Disadvantage |

|---|---|---|

| D-Glucose | High C-3/C-4 stereofidelity | Longer synthesis (7 steps) |

| D-Ribose | Shorter pathway (5 steps) | Lower C-5 selectivity |

| L-Sorbose | Commercial availability | Requires inversion at C-2 |

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles such as thiols or amines replace the benzyl groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide, thiols or amines as nucleophiles.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets. The benzyloxy groups and the methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

Remdesivir Intermediate (CAS 1355049-94-3)

- Structure: Differs by the presence of a 4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl group at position 2 instead of methoxy.

- Properties : Higher molecular weight (552.63 g/mol ) due to the heterocyclic substituent ().

- Application : Key intermediate in remdesivir synthesis, highlighting the role of heterocyclic groups in antiviral activity ().

(2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol (CAS 89361-52-4)

- Structure : Replaces the methoxy group at position 2 with a hydroxyl group.

- Properties: Molecular weight 420.50 g/mol ().

Benzonitrile Derivatives ()

- Structure : Features a benzonitrile group at position 4 (e.g., 4-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)benzonitrile).

- Properties : The electron-withdrawing nitrile group alters electronic density, affecting reactivity in coupling reactions.

Stereochemical and Positional Isomers

- (3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol (): The 4S configuration (vs. 4R in the target compound) may lead to distinct biological interactions due to altered spatial arrangement.

- (2S,3R,4R,5R)-4-(Benzyloxy)-5-((R)-1-(benzyloxy)-2-hydroxyethyl)tetrahydrofuran-3-yl benzoate (): The benzoate ester and thioether groups introduce steric bulk, impacting binding to enzymatic targets.

Physical and Chemical Properties

Biological Activity

The compound (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 420.50 g/mol

- CAS Number : 102339-3

This compound features multiple benzyloxy groups and a methoxy group, contributing to its unique properties and potential interactions in biological systems.

Table 1: Comparison of Antiviral Activities of Related Compounds

| Compound Name | Target Virus | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HBV | 120 | Inhibition of polymerase |

| Compound B | HIV | 7.8 | Prodrug activation leading to inhibition |

| (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol | TBD | TBD | TBD |

The precise mechanisms through which (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with key enzymes involved in viral replication processes.

- Inhibition of Viral Polymerases : Similar compounds have shown the ability to inhibit viral polymerases by mimicking natural substrates.

- Cellular Uptake and Activation : The presence of benzyloxy groups may facilitate cellular uptake and subsequent activation within host cells.

Case Studies

While direct case studies specifically focusing on (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol are scarce, research on related compounds provides insights into its potential applications.

- Study on Nucleoside Analogues : A study highlighted the synthesis of nucleoside analogues that showed significant antiviral activity against HBV with low cytotoxicity. The structural similarities suggest that (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol could exhibit similar properties.

- Prodrug Development : Research into prodrugs has shown that modifications to the molecular structure can enhance bioavailability and efficacy against viral targets. This approach could be applicable to (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol.

Q & A

Basic: What synthetic strategies are recommended for constructing the tetrahydrofuran core with multiple benzyloxy groups?

Answer:

The synthesis typically begins with a protected tetrahydrofuran scaffold. Benzyl ethers are introduced via nucleophilic substitution (e.g., using benzyl bromide with NaH/THF) or Mitsunobu reactions (e.g., DIAD/Ph3P) to ensure stereochemical control. For example, stepwise protection of hydroxyl groups is critical to avoid regioselectivity issues . Intermediate purification via flash chromatography and monitoring by TLC (Rf analysis) ensures minimal side products. Key steps include:

- Protection: Use benzyl groups for hydroxyl protection due to their stability under acidic/basic conditions.

- Stereochemistry: Chiral pool synthesis or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) can enforce the (3R,4R,5R) configuration.

- Validation: Confirm intermediates via -NMR (e.g., benzyl proton signals at δ 7.2–7.4 ppm) and -NMR .

Advanced: How can conflicting 1H^1H1H-NMR data during synthesis be systematically resolved?

Answer:

Discrepancies often arise from diastereomer formation, dynamic ring conformations, or impurities. Mitigation strategies include:

- 2D NMR Analysis: Use COSY to identify scalar couplings and NOESY to assess spatial proximity of protons, distinguishing stereoisomers .

- Computational Validation: Compare experimental chemical shifts with Density Functional Theory (DFT)-predicted shifts for proposed structures.

- Reaction Monitoring: Employ in-situ IR or LC-MS to detect intermediates and byproducts. For example, unexpected methoxy group migration may require adjusting reaction temperature or solvent polarity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste.

- First Aid: For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can regioselectivity challenges during benzyloxy group installation be addressed?

Answer:

- Directing Groups: Temporarily install electron-withdrawing groups (e.g., acetyl) to direct benzylation to specific hydroxyl positions.

- Steric Effects: Bulky bases (e.g., DBU) or solvents (e.g., DMF) can favor substitution at less hindered sites.

- Microwave-Assisted Synthesis: Enhance reaction efficiency and selectivity via controlled heating (e.g., 80°C in acetonitrile with TMSOTf as a catalyst) .

Basic: Which analytical techniques are most effective for structural confirmation?

Answer:

- NMR Spectroscopy: - and -NMR identify benzyl (δ 4.5–5.0 ppm for -OCHPh) and methoxy (δ 3.3–3.5 ppm) groups. DEPT-135 clarifies carbon types .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+Na] adducts) with <5 ppm error.

- X-ray Crystallography: Resolve absolute stereochemistry for crystalline intermediates .

Advanced: What strategies improve yields in final deprotection steps without side reactions?

Answer:

- Catalytic Hydrogenation: Use 10% Pd/C under H (1–3 atm) in EtOAc/MeOH to cleave benzyl groups. Monitor via TLC to halt reaction before over-reduction.

- Alternative Deprotection: BCl in DCM selectively removes benzyl ethers while preserving methoxy groups. Quench with MeOH to prevent acid-sensitive group degradation .

Basic: How should stability studies be designed for this compound under varying conditions?

Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks.

- Analysis: Monitor degradation by HPLC (e.g., C18 column, acetonitrile/water gradient) and quantify impurities via UV detection (λ = 254 nm). Common degradation pathways include hydrolysis of benzyl ethers or methoxy groups .

Advanced: How can computational tools aid in predicting reactivity or stereochemical outcomes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.